

Solubility Data & Process Engineering Guide: 5-Oxocyclohex-3-enecarboxylic Acid

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Compound of Interest

Compound Name:	5-Oxocyclohex-3-enecarboxylic acid
CAS No.:	22748-45-4
Cat. No.:	B3031285

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Executive Summary & Chemical Identity

5-Oxocyclohex-3-enecarboxylic acid is a critical chiral building block, predominantly utilized as a precursor in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu). Its dual functionality—possessing both an α,β -unsaturated ketone and a carboxylic acid—creates a unique solubility profile characterized by high polarity and pH-dependent aqueous behavior.

This guide addresses the lack of standardized solubility tables in public literature by providing a predictive solubility framework, experimental determination protocols, and thermodynamic modeling strategies derived from structural analogs and functional group analysis.^[1]

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Physicochemical Profile

Property	Value / Characteristic	Impact on Solubility
CAS Number	22748-45-4	Unique Identifier
Molecular Weight	140.14 g/mol	Low MW favors solubility in small-molecule solvents.[1]
XLogP3	0.1 (Computed)	Amphiphilic: Soluble in polar organics; moderate water solubility.[1]
H-Bond Donors	1 (Carboxylic Acid)	Facilitates strong interaction with protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors	3 (C=O[1] Ketone, COOH)	Enables solubility in aprotic polar solvents (DMSO, Acetone).
Physical State	Viscous Oil / Low-Melting Solid	Often requires derivatization or salt formation for crystallization.[1]

Solubility Profile & Solvent Selection Strategy

Predictive Solubility Classes

Based on the Hansen Solubility Parameters (HSP) of the cyclohexenone core and carboxylic acid tail, the solvent compatibility is categorized below. This data guides the selection of Good Solvents (for dissolution) and Anti-Solvents (for crystallization).[1]

Solvent Class	Solubility Prediction	Mechanism / Rationale
Short-Chain Alcohols (MeOH, EtOH, IPA)	High (>100 mg/mL)	Strong H-bonding matches the solute's donor/acceptor sites. Ideal for reaction media.[1]
Polar Aprotic (DMSO, DMF, DMAc)	Very High (>200 mg/mL)	Dipole-dipole interactions stabilize the ketone and acid moieties.[1] Difficult to remove (high BP).
Esters & Ketones (Ethyl Acetate, Acetone)	Moderate to High	Primary solvents for extraction and purification.[1] Acetone is preferred for low-temp crystallization.[1]
Chlorinated Solvents (DCM, Chloroform)	Moderate	Good solubilizing power for the neutral acid form; often used in biphasic extraction.[1]
Hydrocarbons (Hexane, Heptane, Toluene)	Low / Insoluble	Primary Anti-Solvents. The polarity difference (LogP 0.1 vs >3.[1]0) forces precipitation.[1][2]
Water	pH Dependent	Low at pH < 3 (neutral acid); High at pH > 6 (carboxylate salt).[1]

Critical Process Insight: The "Oiling Out" Phenomenon

Due to its low melting point and conformational flexibility, **5-Oxocyclohex-3-enecarboxylic acid** is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.

- Mitigation: Use a ternary solvent system (e.g., Acetone/Water/Heptane) or convert to a salt (e.g., dicyclohexylamine salt) to raise the melting point and lattice energy for robust crystallization.

Experimental Protocol: Solubility Determination

Since specific literature values vary by synthesis route (impurity profile), researchers must generate in-house data.^[1] The following protocol ensures thermodynamic equilibrium is reached, avoiding metastable supersaturation errors.

Protocol: Static Gravimetric Method (Isothermal)

Objective: Determine saturation solubility (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

) at

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- Preparation: Add excess solid **5-Oxocyclohex-3-enecarboxylic acid** to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir at 400 rpm for 24 hours at constant temperature ().
- Sampling: Stop stirring and allow the suspension to settle for 2 hours.
- Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.22 µm PTFE, pre-heated to).
- Quantification:
 - Option A (Gravimetric): Evaporate solvent in a tared vial under vacuum at 40°C until constant weight.^[1]
 - Option B (HPLC): Dilute filtrate and analyze (C18 column, Acetonitrile/Water + 0.1% H3PO4).^[1]
- Calculation:

Thermodynamic Modeling & Data Correlation

For process scale-up, solubility data across a temperature range (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) must be modeled. The Modified Apelblat Equation is the industry standard for correlating solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, mole fraction) of asymmetrical cyclic acids.

The Modified Apelblat Model

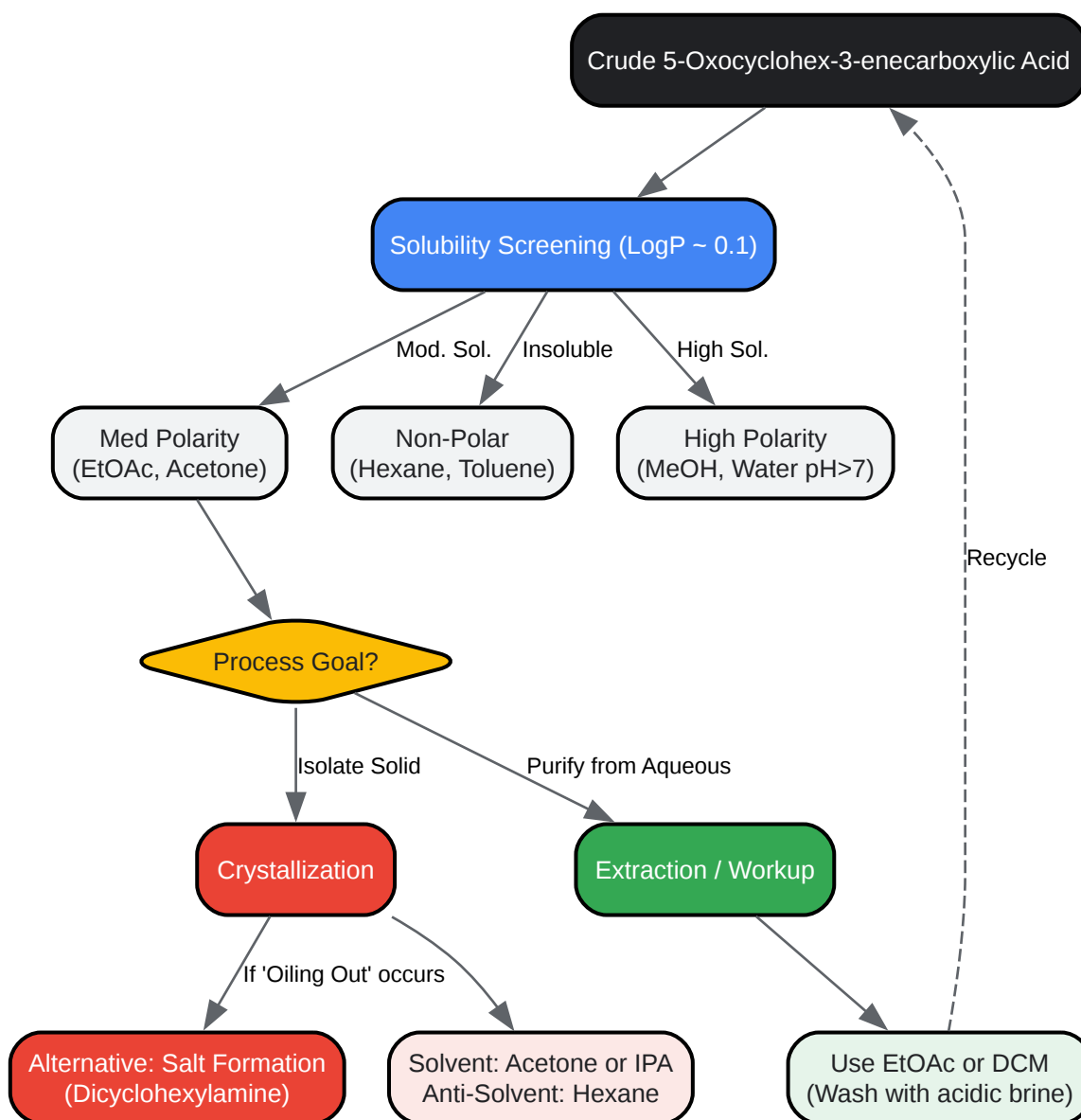
- ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
: Mole fraction solubility.
- ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
: Absolute temperature (Kelvin).^[3]
- : Empirical constants derived from regression analysis.

Interpretation for Process Design:

- Positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
value: Indicates exothermic dissolution (rare for this class).
- Negative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
value: Indicates endothermic dissolution (solubility increases with
(
)).
- Application: Use these constants to calculate the precise cooling curve required to maintain constant supersaturation during crystallization, controlling particle size distribution (PSD).

Visualization: Solubility Screening & Purification Workflow

The following diagram outlines the decision logic for selecting solvents for extraction versus crystallization, based on the compound's amphiphilic nature.



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Figure 1: Strategic workflow for solvent selection based on polarity matching.[1] Green paths indicate extraction routes; Red paths indicate crystallization/isolation strategies.[1]

References

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